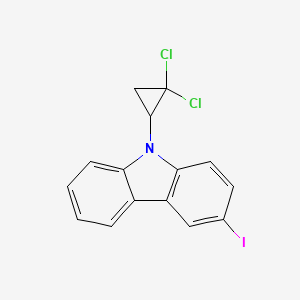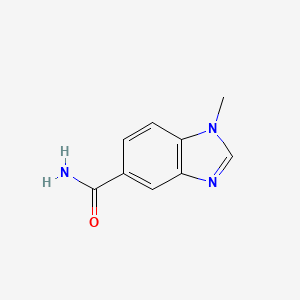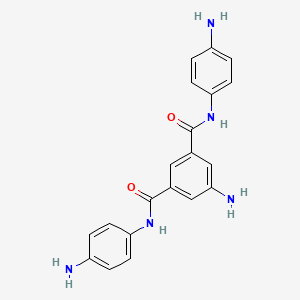
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its aromatic structure, which includes multiple amine and amide groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-aminobenzeneamine under specific conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions, and subsequent purification of the final product. Techniques such as recrystallization and chromatography are often employed to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug development and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s amine and amide groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Another aromatic compound with multiple amine groups, used in the synthesis of polymers and as a catalyst.
1,3-Benzenedicarboxamide, 5-amino-N,N’-bis(4-aminophenyl): A structurally similar compound with similar chemical properties and applications.
Uniqueness
5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of amine and amide groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
91652-13-0 |
|---|---|
Fórmula molecular |
C20H19N5O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
5-amino-1-N,3-N-bis(4-aminophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H19N5O2/c21-14-1-5-17(6-2-14)24-19(26)12-9-13(11-16(23)10-12)20(27)25-18-7-3-15(22)4-8-18/h1-11H,21-23H2,(H,24,26)(H,25,27) |
Clave InChI |
YNIYMHAEOZJPMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)C(=O)NC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


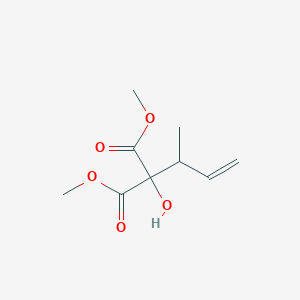
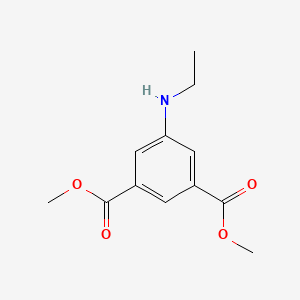
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)

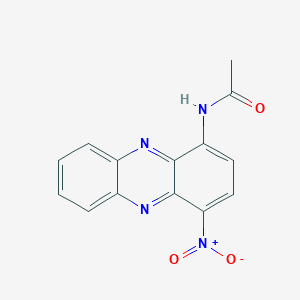
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
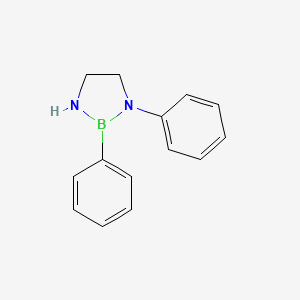
![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
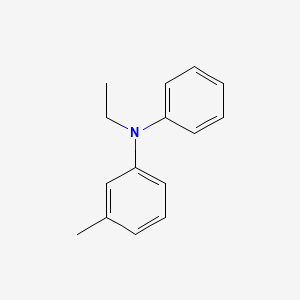
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
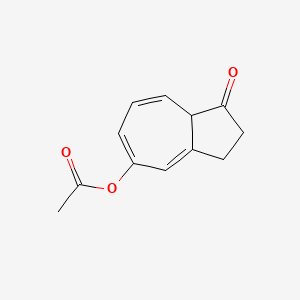
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
